2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide
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Overview
Description
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide is a thiazole-containing compound with a molecular formula of C13H15BrN2OS2.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . The affected pathways would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities . The specific effects would depend on the compound’s interaction with its targets and the affected biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form 2-aminothiazole.
Introduction of the Bromobenzyl Group: The 2-aminothiazole can then be reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-bromobenzyl group.
Acylation: The final step involves the acylation of the thiazole derivative with N-ethylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, and temperatures around 0-25°C.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its thiazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide
- 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-ethylacetamide
- 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide
Uniqueness
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide is unique due to the presence of the bromine atom in the bromobenzyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-ethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS2/c1-2-16-13(18)7-12-9-20-14(17-12)19-8-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRWTVRVZHPXQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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